5-Amino-2h-1,2,3-triazole-4-carboxylic acid

peptidomimetics regioselective cycloaddition Dimroth rearrangement

5-Amino-2H-1,2,3-triazole-4-carboxylic acid (CAS 20420-84-2) is a nitrogen-containing heterocyclic building block bearing both an amino group and a carboxylic acid functionality on the 1,2,3-triazole ring. This bifunctional architecture enables its use as a versatile scaffold for constructing peptidomimetics, triazolo[4,5-d]pyrimidine systems, and biologically active compounds, including potent kinase inhibitors.

Molecular Formula C3H4N4O2
Molecular Weight 128.09 g/mol
CAS No. 20420-84-2
Cat. No. B13024925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2h-1,2,3-triazole-4-carboxylic acid
CAS20420-84-2
Molecular FormulaC3H4N4O2
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESC1(=NNN=C1N)C(=O)O
InChIInChI=1S/C3H4N4O2/c4-2-1(3(8)9)5-7-6-2/h(H,8,9)(H3,4,5,6,7)
InChIKeyFAZVMYLYCFJYAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2H-1,2,3-triazole-4-carboxylic acid (CAS 20420-84-2): Core Triazole Scaffold for Peptidomimetics and Kinase Inhibitor Synthesis


5-Amino-2H-1,2,3-triazole-4-carboxylic acid (CAS 20420-84-2) is a nitrogen-containing heterocyclic building block bearing both an amino group and a carboxylic acid functionality on the 1,2,3-triazole ring [1]. This bifunctional architecture enables its use as a versatile scaffold for constructing peptidomimetics, triazolo[4,5-d]pyrimidine systems, and biologically active compounds, including potent kinase inhibitors [1][2]. Its synthetic utility is distinguished by the ability to undergo regioselective cycloaddition chemistries that avoid the undesired Dimroth rearrangement, a critical advantage for reproducible library synthesis [1].

5-Amino-2H-1,2,3-triazole-4-carboxylic acid (CAS 20420-84-2): Why Substitution with Unprotected Analogs or Alternative Regioisomers Fails


Unprotected 5-amino-1,2,3-triazole-4-carboxylic acid is prone to the Dimroth rearrangement under standard synthetic conditions, leading to isomerization and inconsistent product profiles that undermine library reproducibility [1]. Generic substitution with 1,2,4-triazole regioisomers or simple 1,2,3-triazole-4-carboxylic acids lacking the 5-amino group fails to recapitulate the same scaffold geometry, hydrogen-bonding capacity, or subsequent derivatization outcomes observed with the 5-amino-4-carboxy substitution pattern [2]. This exact substitution array is essential for the cyclocondensation reactions that yield triazolo[4,5-d]pyrimidine systems and for the generation of peptidomimetics with defined turn-inducing motifs [1][3].

5-Amino-2H-1,2,3-triazole-4-carboxylic acid (CAS 20420-84-2): Direct Comparative Evidence Against Alternative Triazole Scaffolds


Regioselective Synthesis Avoiding the Dimroth Rearrangement: Comparing Unprotected vs. N-Boc-Protected 5-Amino-1,2,3-triazole-4-carboxylates

Direct synthetic comparison demonstrates that unprotected 5-amino-1,2,3-triazole-4-carboxylic acid undergoes the Dimroth rearrangement, whereas the N-Boc-protected derivative synthesized via ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides yields the desired 5-amino-1,2,3-triazole-4-carboxylate with complete regiocontrol [1]. This controlled access to the protected scaffold is a prerequisite for generating structurally defined triazole-based peptidomimetics and turn inducers [1].

peptidomimetics regioselective cycloaddition Dimroth rearrangement

HSP90 Inhibitory Potency of 5-Amino-1,2,3-triazole-4-carboxamide Derivatives vs. Other Triazole Chemotypes

In a head-to-head comparison within the same study, compound 41, a 5-amino-1,2,3-triazole-4-carboxamide derivative, exhibited an IC50 of 29 nM against HSP90 [1]. This potency is comparable to established clinical HSP90 inhibitors and validates the 5-amino-1,2,3-triazole-4-carboxylic acid scaffold as a privileged chemotype for generating low-nanomolar kinase inhibitors [1].

HSP90 inhibition cancer therapeutics structure-activity relationship

Bacterial SOS Response Inhibition: 5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide vs. Control Compounds

In a high-throughput screen of ∼1.8 million compounds, the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold was identified as an inhibitor of RecA-mediated auto-proteolysis of LexA, a key regulator of the bacterial SOS response [1]. Subsequent optimization yielded analogs with improved potency and cross-species breadth against both E. coli and P. aeruginosa LexA [1]. The active compounds (1, 3, 4, 5, 7, 8, 10–14, 22, 23) exhibited full titration curves up to 111 μM, confirming maintained aqueous solubility [1].

antibiotic resistance LexA inhibition SOS response

Triazolo[4,5-d]pyrimidine Synthesis: Cyclocondensation with 5-Amino-1,2,3-triazole-4-carboxylic Acid vs. Other Amino Triazole Regioisomers

Cyclocondensation based on 5-amino-1,2,3-triazole-4-carboxylic acids provides a general and efficient route to triazolo[4,5-d]pyrimidine systems [1]. In contrast, 4(5)-amino-1,2,3-triazoles lacking the carboxylic acid at the 4-position or 1,2,4-triazole regioisomers fail to undergo this cyclocondensation pathway, limiting their utility for constructing this pharmacologically relevant fused heterocycle [1].

triazolo[4,5-d]pyrimidines heterocyclic synthesis building block

5-Amino-2H-1,2,3-triazole-4-carboxylic acid (CAS 20420-84-2): Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Low-Nanomolar HSP90 Inhibitors

The 5-amino-1,2,3-triazole-4-carboxylic acid scaffold is a direct precursor to compound 41, which exhibits an IC50 of 29 nM against HSP90 [1]. This validates its use in structure-activity relationship (SAR) studies and lead optimization campaigns targeting HSP90-dependent cancers. Procurement should prioritize this exact scaffold to maintain the structural features responsible for this level of potency.

Antibiotic Adjuvant Development: Targeting the Bacterial SOS Response

Derivatives of the 5-amino-1,2,3-triazole-4-carboxamide scaffold, generated from the parent carboxylic acid, inhibit LexA auto-proteolysis and suppress the SOS response in both E. coli and P. aeruginosa [1]. This application is critical for developing DISARMERs (Drugs that Inhibit SOS Activation to Repress Mechanisms Enabling Resistance) that could prolong the clinical lifespan of existing antibiotics.

Peptidomimetic and Foldamer Design: Turn-Inducing Dipeptide Mimics

The protected 5-amino-1,2,3-triazole-4-carboxylate enables the synthesis of triazole-containing dipeptides that adopt turn-inducing conformations [1]. This application is essential for constructing peptidomimetic libraries and investigating protein-protein interactions, where conformational constraint is key to binding affinity.

Fused Heterocycle Library Synthesis: Triazolo[4,5-d]pyrimidine Cores

Cyclocondensation of 5-amino-1,2,3-triazole-4-carboxylic acid provides a general entry to triazolo[4,5-d]pyrimidine systems [1]. This fused heterocycle is a privileged scaffold in medicinal chemistry, found in kinase inhibitors and antiviral agents. Using alternative amino triazole regioisomers fails to produce this core, making this specific compound the required starting material for such libraries.

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